Sodium (azepane-1-carbothioyl)sulfanide is a chemical compound characterized by its unique molecular structure, which includes an azepane ring and a carbothioyl group. Its molecular formula is , and it has a molecular weight of approximately 198.3 g/mol. This compound is utilized in various scientific research applications due to its distinctive chemical properties and potential biological activities .
The compound is synthesized from azepane-1-carbodithioic acid through a reaction with sodium hydroxide. This reaction can be performed in laboratory settings as well as in industrial production environments, where conditions are optimized for higher yields and purity.
The synthesis of sodium (azepane-1-carbothioyl)sulfanide typically involves the following reaction:
This process requires careful control of reaction conditions to ensure the formation of the desired product. The synthesis can be executed in batch processes or continuous flow reactors in industrial settings, enhancing efficiency and scalability.
Sodium (azepane-1-carbothioyl)sulfanide features an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle. The presence of the carbothioyl group contributes to its reactivity and interaction with other molecules.
C1CCCN(CC1)C(=S)[S-].[Na+]
These structural characteristics play a crucial role in determining the compound's chemical behavior and potential applications .
Sodium (azepane-1-carbothioyl)sulfanide can participate in several types of chemical reactions:
The reactions lead to various products:
The mechanism of action of sodium (azepane-1-carbothioyl)sulfanide involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of these biomolecules, affecting biochemical pathways such as enzyme activity and signal transduction processes. The precise nature of these interactions is an area of ongoing research, particularly regarding potential therapeutic applications.
These properties make sodium (azepane-1-carbothioyl)sulfanide a versatile compound for various applications in research and industry .
Sodium (azepane-1-carbothioyl)sulfanide has several scientific uses:
This compound's unique structure and properties make it valuable across various fields, contributing to advancements in chemical research and application development.
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4